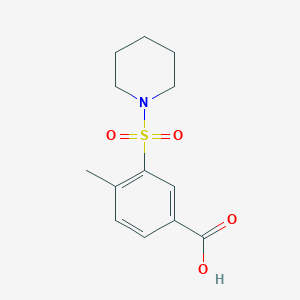

4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-3-piperidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-10-5-6-11(13(15)16)9-12(10)19(17,18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDFTQZJAGEURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366075 | |

| Record name | 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300383-07-7 | |

| Record name | 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 300383-07-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid structure elucidation

An In-depth Technical Guide: Structure Elucidation of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

Abstract

The definitive determination of a molecule's chemical structure is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. An unambiguous structural assignment is paramount for understanding physicochemical properties, predicting biological activity, and ensuring intellectual property integrity. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of this compound, a substituted aromatic sulfonamide. We will proceed through a logical, self-validating sequence of analytical experiments, moving from foundational molecular formula determination to the intricate mapping of atomic connectivity. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the application of each technique.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before probing the connectivity of a molecule, its elemental composition must be established. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique molecular formula.[1][2]

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with exceptional precision (typically to four or more decimal places).[2] This accuracy allows for the differentiation between ions of the same nominal mass but different elemental compositions, thereby yielding a single, unambiguous molecular formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).

-

Instrument Calibration: Calibrate the mass spectrometer using a known reference standard across the desired mass range to ensure high mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are produced. For this molecule, the protonated species [M+H]+ is expected in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Data Analysis: Process the acquired spectrum to identify the monoisotopic peak for the [M+H]+ ion. Use the instrument's software to calculate the molecular formula based on the measured accurate mass.

Expected HRMS Data:

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₇NO₄S |

| Exact Mass (Neutral) | 283.0878 |

| Measured Ion ([M+H]⁺) | 284.0951 |

| Molecular Weight | 283.34 |

Degree of Unsaturation (DoU)

With the molecular formula confirmed, the Degree of Unsaturation (also known as the index of hydrogen deficiency) can be calculated. This value indicates the total number of rings and/or multiple bonds within the structure, providing the first glimpse into the molecule's framework.

Calculation: For a formula CₐHₑNₒXₔSₑ: DoU = a - ( b/2 ) + (c/2) + 1 DoU = 13 - (17/2) + (1/2) + 1 DoU = 13 - 8.5 + 0.5 + 1 = 6

Interpretation: A DoU of 6 is consistent with the proposed structure:

-

Benzene ring: 4 degrees (1 ring + 3 double bonds)

-

Carboxylic acid (C=O): 1 degree

-

Piperidine ring: 1 degree

-

Total: 6 degrees

This initial data provides a strong mathematical foundation upon which the subsequent spectroscopic analysis will be built.

Functional Group Identification via Infrared Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[3][4] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its bond vibrations.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric H₂O and CO₂.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is automatically ratioed against the background and presented as absorbance or transmittance versus wavenumber (cm⁻¹).

Predicted FTIR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic (Methyl, Piperidine) |

| 1300-1350 & 1140-1180 | S=O asymmetric & symmetric stretch | Sulfonamide |

| 1500-1600 | C=C stretch | Aromatic Ring |

The presence of these characteristic bands provides direct physical evidence for the key functional groups: a carboxylic acid, an aromatic ring, aliphatic moieties, and a sulfonamide group, fully corroborating the deductions from the molecular formula.

Mapping the Molecular Framework: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic compounds in solution.[6][7][8] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[9]

Logical Workflow for NMR Analysis

Caption: A standard workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy

¹H NMR provides the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | Broad Singlet | 1H | COOH | Acidic proton, often broad and downfield. |

| ~8.2 | Singlet (or narrow d) | 1H | Ar-H (H2) | Ortho to electron-withdrawing COOH and SO₂NR₂. |

| ~7.8 | Doublet | 1H | Ar-H (H6) | Ortho to methyl, coupled to H5. |

| ~7.4 | Doublet | 1H | Ar-H (H5) | Ortho to methyl, coupled to H6. |

| ~3.0 | Multiplet | 4H | N-CH₂ (Piperidine) | Protons adjacent to the nitrogen of the sulfonamide. |

| ~2.6 | Singlet | 3H | Ar-CH₃ | Methyl group attached to the aromatic ring. |

| ~1.6 | Multiplet | 6H | -CH₂- (Piperidine) | Remaining piperidine protons. |

¹³C NMR Spectroscopy

¹³C NMR reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O | Carboxylic acid carbon. |

| ~142 | Ar-C (C4) | Aromatic carbon attached to the methyl group. |

| ~138 | Ar-C (C3) | Aromatic carbon attached to the sulfonyl group. |

| ~135 | Ar-C (C1) | Aromatic carbon attached to the carboxyl group. |

| ~132 | Ar-CH (C6) | Aromatic methine carbon. |

| ~130 | Ar-CH (C5) | Aromatic methine carbon. |

| ~128 | Ar-CH (C2) | Aromatic methine carbon. |

| ~48 | N-CH₂ | Piperidine carbons adjacent to nitrogen. |

| ~25 | -CH₂- | Piperidine carbon. |

| ~23 | -CH₂- | Piperidine carbon. |

| ~21 | Ar-CH₃ | Aromatic methyl carbon. |

2D NMR: Connecting the Pieces

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is invaluable for tracing out spin systems.

-

Expected Key Correlations:

-

Strong correlation between the aromatic protons at δ ~7.8 (H6) and δ ~7.4 (H5).

-

A network of correlations connecting all the aliphatic protons of the piperidine ring (δ ~3.0 and δ ~1.6).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal it is directly attached to. It is the definitive way to assign the signals from protonated carbons.

-

Expected Key Correlations:

-

δ(¹H) 7.8 ppm ↔ δ(¹³C) ~132 ppm (C6-H6)

-

δ(¹H) 7.4 ppm ↔ δ(¹³C) ~130 ppm (C5-H5)

-

δ(¹H) 8.2 ppm ↔ δ(¹³C) ~128 ppm (C2-H2)

-

δ(¹H) 2.6 ppm ↔ δ(¹³C) ~21 ppm (CH₃)

-

Correlations for all piperidine CH₂ groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are separated by 2-3 bonds, allowing for the connection of non-coupled fragments.[10]

Caption: Key HMBC correlations confirming the molecular assembly.

-

Crucial HMBC Correlations for Structure Proof:

-

Methyl to Ring: The protons of the methyl group (δ ~2.6) should show correlations to C4, C3, and C5 of the aromatic ring, unequivocally placing the methyl group at position 4.

-

Piperidine to Ring: The N-CH₂ protons of the piperidine ring (δ ~3.0) must show a correlation to the aromatic carbon C3, proving the sulfonamide is attached at this position.

-

Carboxyl to Ring: The acidic proton (if observable) or, more reliably, the aromatic proton H2 (δ ~8.2) should show a correlation to the carboxyl carbon (δ ~170), confirming the C1 position of the benzoic acid moiety.

-

Final Confirmation with Mass Spectrometry Fragmentation

While HRMS provides the molecular formula, tandem mass spectrometry (MS/MS) offers confirmatory structural evidence by analyzing the fragmentation pattern of the molecule.[11][12][13]

Experimental Protocol: Collision-Induced Dissociation (CID) MS/MS

-

In a tandem mass spectrometer (e.g., a Triple Quadrupole or Q-TOF), the [M+H]+ ion (m/z 284.1) is mass-selected in the first analyzer.

-

This selected ion is passed into a collision cell filled with an inert gas (e.g., argon).

-

The ion is accelerated, and upon colliding with the gas, it fragments at its weakest bonds.

-

The resulting fragment ions are analyzed in the second mass analyzer, generating an MS/MS spectrum.

Predicted Fragmentation Pattern:

| m/z of Fragment | Lost Neutral Fragment | Structure of Fragment Ion |

| 266.08 | H₂O | Ion resulting from loss of water from the carboxyl group. |

| 238.09 | COOH | Loss of the carboxyl group as a radical. |

| 198.05 | Piperidine | Cleavage of the S-N bond, loss of the piperidine ring. |

| 155.05 | SO₂ + Piperidine | Loss of the entire piperidine-1-sulfonyl group. |

| 84.08 | C₁₀H₉O₄S | The piperidine ring itself as a charged fragment. |

The observation of these specific fragments provides strong, independent validation of the connectivity established by NMR.

The Gold Standard: Single Crystal X-Ray Crystallography

For an absolute and unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the ultimate technique.[14][15][16] It is contingent on the ability to grow a high-quality single crystal of the compound.

Principle: When a beam of X-rays is directed at a well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By measuring the positions and intensities of these diffracted spots, a 3D electron density map of the molecule can be calculated, from which the precise position of every atom can be determined.[17][18]

Caption: Workflow for single-crystal X-ray crystallography analysis.

A successful crystallographic experiment would not only confirm the atomic connectivity determined by NMR but would also provide precise bond lengths, bond angles, and information about the solid-state packing and intermolecular interactions.

Conclusion

The structural elucidation of this compound is achieved through a synergistic and hierarchical application of modern analytical techniques. The process begins with HRMS to establish the molecular formula, which is then corroborated by the Degree of Unsaturation . FTIR provides rapid confirmation of the key functional groups. The core of the elucidation is performed using a suite of NMR experiments , where ¹H and ¹³C NMR provide an inventory of atoms, and 2D techniques like COSY, HSQC, and particularly HMBC, are used to painstakingly connect these atoms into a coherent molecular framework. Finally, MS/MS fragmentation offers a powerful method to validate this proposed connectivity. Should an absolute proof be required, X-ray crystallography stands as the definitive method. Each technique provides a layer of evidence that, when combined, creates a self-validating and unassailable structural assignment, meeting the rigorous standards of modern chemical science.

References

- 1. sydney.edu.au [sydney.edu.au]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 4. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 5. azooptics.com [azooptics.com]

- 6. use of nmr in structure ellucidation | PDF [slideshare.net]

- 7. jchps.com [jchps.com]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 12. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 13. quora.com [quora.com]

- 14. benchchem.com [benchchem.com]

- 15. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 16. rigaku.com [rigaku.com]

- 17. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid is a unique organic molecule that merges three key chemical moieties: a benzoic acid, a sulfonamide, and a piperidine ring. This combination of functional groups suggests a rich potential for this compound in medicinal chemistry and drug development. Benzoic acids are common in drug structures, often contributing to pharmacokinetic properties. The sulfonamide group is a well-established pharmacophore, present in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs.[1][2][3] The piperidine moiety is also a prevalent structural motif in many pharmaceuticals, influencing properties such as solubility, lipophilicity, and receptor binding.[2]

This technical guide provides a comprehensive overview of this compound, including its chemical structure, a proposed synthetic pathway with detailed protocols, and a discussion of its potential therapeutic applications based on the biological activities of structurally related compounds.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C13H17NO4S |

| Molecular Weight | 283.34 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)O)S(=O)(=O)N2CCCCC2 |

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process, starting from 4-methylbenzoic acid (p-toluic acid). The key steps are the chlorosulfonation of the aromatic ring followed by the reaction of the resulting sulfonyl chloride with piperidine.

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 3-(Chlorosulfonyl)-4-methylbenzoic acid

The initial step involves the electrophilic aromatic substitution of 4-methylbenzoic acid with chlorosulfonic acid. The methyl group is an ortho-, para- director; however, due to steric hindrance from the carboxylic acid group, the sulfonation is expected to occur at the meta position relative to the carboxylic acid, which is ortho to the methyl group.

Experimental Protocol:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Carefully add 4-methylbenzoic acid to an excess of chlorosulfonic acid (typically 3-5 molar equivalents) at 0°C (ice bath).

-

Stir the mixture and allow it to slowly warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the mixture is cautiously poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

-

The solid precipitate, 3-(chlorosulfonyl)-4-methylbenzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Part 2: Synthesis of this compound

The second step is a nucleophilic substitution reaction where the sulfonyl chloride intermediate reacts with piperidine to form the desired sulfonamide.

Experimental Protocol:

-

Dissolve the 3-(chlorosulfonyl)-4-methylbenzoic acid intermediate in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of piperidine (approximately 2.2 molar equivalents to account for the reaction with the sulfonyl chloride and neutralization of the generated HCl) and a non-nucleophilic base such as triethylamine or pyridine in the same solvent.

-

Slowly add the piperidine solution to the cooled solution of the sulfonyl chloride with vigorous stirring.

-

Allow the reaction to proceed at 0°C for a period and then warm to room temperature. Monitor the reaction by TLC.

-

Upon completion, the reaction mixture is washed successively with a dilute acid solution (e.g., 1M HCl) to remove excess piperidine and base, followed by water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the chemical environment of the protons and carbons, confirming the connectivity of the atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid (O-H and C=O stretches) and the sulfonamide (S=O stretches).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Potential Therapeutic Applications

The sulfonamide functional group is a cornerstone in medicinal chemistry, with a broad spectrum of biological activities.[3] Aryl sulfonamides are known to exhibit a range of pharmacological effects, including antimicrobial, and anticancer properties.[1][4]

The incorporation of a piperidine ring can further modulate the pharmacological profile of the molecule. Piperidine-containing compounds have shown a wide range of biological activities, including acting as antibacterial agents.[2]

Given the structural motifs present in this compound, it is plausible that this compound could be investigated for several therapeutic applications:

-

Antibacterial Activity: Sulfonamides were among the first effective antibacterial drugs, and novel sulfonamide derivatives continue to be explored for their potential to overcome antibiotic resistance.[1][2]

-

Anti-inflammatory Activity: Many sulfonamide-containing compounds exhibit anti-inflammatory properties.

-

Anticancer Activity: Certain sulfonamides have been shown to possess anticancer properties through various mechanisms, such as the inhibition of carbonic anhydrase.[3]

Further research, including in vitro and in vivo studies, would be necessary to fully elucidate the biological activity and therapeutic potential of this compound.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug discovery professionals. While detailed experimental data for this specific compound is sparse in the public domain, a robust and logical synthetic pathway can be proposed based on well-established chemical principles. The combination of a benzoic acid, a sulfonamide, and a piperidine moiety suggests that this compound is a promising candidate for further investigation into its potential therapeutic applications, particularly in the areas of infectious diseases, inflammation, and oncology. This guide provides a foundational framework for the synthesis, characterization, and potential exploration of this intriguing molecule.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. researchgate.net [researchgate.net]

4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid molecular weight and formula

An In-Depth Technical Guide to 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a sulfonamide-containing aromatic carboxylic acid. The document details its core chemical properties, outlines a robust and plausible synthetic pathway, discusses methodologies for structural characterization and purification, and explores its potential applications within the field of medicinal chemistry and drug discovery. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to understand and apply this information in a laboratory setting.

Core Compound Identification and Properties

This compound is a unique molecule integrating a benzoic acid moiety, a sulfonamide linker, and a piperidine ring. This combination of functional groups suggests its potential utility as a scaffold or intermediate in the synthesis of more complex, biologically active molecules.

Molecular Structure and Formula

The fundamental identification of this compound is rooted in its molecular structure and resulting properties.

-

Molecular Formula: C₁₃H₁₇NO₄S

-

Molecular Weight: 283.34 g/mol [1]

-

IUPAC Name: this compound

-

CAS Number: 190981-17-2

Physicochemical Data Summary

The predicted and known physicochemical properties are essential for handling, formulation, and predicting the compound's behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₄S | N/A |

| Molecular Weight | 283.34 g/mol | [1] |

| Topological Polar Surface Area | 72.8 Ų | Predicted |

| logP (Predicted) | 1.9 - 2.5 | Predicted |

| Hydrogen Bond Donors | 1 (Carboxylic Acid) | Calculated |

| Hydrogen Bond Acceptors | 4 (Sulfonyl & Carbonyl Oxygens) | Calculated |

| Appearance | White to off-white solid | Expected |

Synthesis Pathway and Experimental Protocol

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below, starting from commercially available materials.

References

A Comprehensive Spectroscopic and Analytical Guide to 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages predictive data and comparative analysis with structurally related molecules to offer a robust characterization framework. We will explore the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide details validated, step-by-step protocols for sample preparation and data acquisition for each technique, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained, providing readers with the rationale to adapt these methods to their specific research needs. Visualizations through Graphviz diagrams are provided to elucidate the molecular structure and key analytical workflows.

Introduction: The Significance of Spectroscopic Characterization

This compound is a molecule that incorporates several key functional groups: a substituted aromatic ring, a carboxylic acid, and a sulfonamide linked to a piperidine moiety. This combination of structural features makes it a potential scaffold in the design of new therapeutic agents. Accurate and comprehensive structural elucidation is the bedrock of any drug discovery program, ensuring the identity and purity of the synthesized compound. Spectroscopic techniques are the primary tools for this purpose, each providing a unique piece of the structural puzzle.

This guide is structured to provide a holistic understanding of the analytical characterization of this molecule, moving from the theoretical underpinnings of its spectroscopic behavior to practical, field-proven experimental protocols.

Molecular Structure and Predicted Spectroscopic Data

The structural integrity of a compound is paramount. Here, we present the molecular structure of this compound and a summary of its predicted and expected spectroscopic data.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, piperidine, methyl, and carboxylic acid protons. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic (H-2) | ~8.2 | Doublet | 1H |

| Aromatic (H-5) | ~7.9 | Doublet of doublets | 1H |

| Aromatic (H-6) | ~7.5 | Doublet | 1H |

| Piperidine (-CH₂-N) | 3.0 - 3.2 | Multiplet | 4H |

| Methyl (-CH₃) | ~2.6 | Singlet | 3H |

| Piperidine (-CH₂-) | 1.5 - 1.7 | Multiplet | 6H |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~167 |

| Aromatic (C-1) | ~135 |

| Aromatic (C-2) | ~130 |

| Aromatic (C-3) | ~140 |

| Aromatic (C-4) | ~142 |

| Aromatic (C-5) | ~128 |

| Aromatic (C-6) | ~125 |

| Piperidine (-CH₂-N) | ~47 |

| Piperidine (-CH₂-) | ~25 |

| Piperidine (-CH₂-) | ~23 |

| Methyl (-CH₃) | ~21 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Expertise & Experience: Causality in Experimental Choices

The choice of deuterated solvent is critical in NMR. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for this compound due to its ability to dissolve a wide range of organic compounds, including carboxylic acids. The acidic proton of the carboxylic acid is often broad and may exchange with residual water in the solvent; using a dry solvent is crucial for its observation. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm) due to its chemical inertness and single, sharp resonance.

Caption: Standard workflow for NMR data acquisition and processing.

Trustworthiness: Self-Validating Protocol for NMR

A self-validating NMR protocol ensures data integrity. This involves running a known standard before and after the sample to check for instrument calibration and performance.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry vial.[1]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum. Typical parameters would include a 30-45° pulse, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

-

A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum and identify the multiplicities.

-

Pick the peaks in both the ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Expertise & Experience: Interpreting the IR Spectrum

For this compound, we expect to see characteristic absorption bands for the carboxylic acid O-H and C=O groups, the S=O stretches of the sulfonamide, and C-H and C=C vibrations of the aromatic and piperidine rings. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[3][4]

Table of Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Aromatic C-H | C-H stretch | 3000-3100 | Medium, Sharp |

| Aliphatic C-H | C-H stretch | 2850-2960 | Medium, Sharp |

| Carboxylic Acid | C=O stretch | 1680-1710 | Strong, Sharp |

| Aromatic C=C | C=C stretch | 1580-1600, 1450-1500 | Medium-Strong |

| Sulfonamide | S=O asymmetric stretch | 1330-1370 | Strong |

| Sulfonamide | S=O symmetric stretch | 1140-1180 | Strong |

| Carboxylic Acid | C-O stretch | 1210-1320 | Strong |

| Carboxylic Acid | O-H bend (out-of-plane) | 900-960 | Broad, Medium |

Trustworthiness: Self-Validating Protocol for FTIR (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a common technique for analyzing solid samples. A background spectrum of a pure KBr pellet must be taken to subtract any atmospheric (CO₂, H₂O) and matrix interferences.

Step-by-Step Protocol:

-

Sample Preparation:

-

Gently grind 1-2 mg of this compound with an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.[5]

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press (typically 7-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum using a blank KBr pellet.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expertise & Experience: Predicting the Fragmentation Pattern

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The molecular weight of this compound is 283.34 g/mol .[6]

Key Fragmentation Pathways:

-

Loss of H₂O: The protonated molecule can lose water from the carboxylic acid group.

-

Loss of CO₂: Decarboxylation is a common fragmentation pathway for benzoic acids.[7]

-

Cleavage of the S-N bond: This is a characteristic fragmentation of sulfonamides, which can lead to the formation of ions corresponding to the piperidine and the substituted benzene sulfonyl moieties.[8]

-

Loss of SO₂: This can occur via rearrangement.

Caption: Plausible fragmentation pathways for this compound in positive ion ESI-MS.

Trustworthiness: Self-Validating Protocol for ESI-MS

For a self-validating protocol, the mass spectrometer should be calibrated using a known standard before analysis. The sample should be run with and without an internal standard to ensure accurate mass measurement.

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[6]

-

Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.

-

-

Instrument Setup and Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the compound class.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ or [M-H]⁻ ion as the precursor and acquiring the product ion spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak and compare its m/z value with the calculated exact mass.

-

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the presence of the key structural motifs.

-

Illustrative Synthesis Protocol

While various synthetic routes can be envisaged, a common approach for the synthesis of such sulfonamides involves the reaction of a sulfonyl chloride with an amine.

Caption: A plausible synthetic workflow for the target compound.

Step-by-Step Protocol:

-

To a stirred solution of 4-methyl-3-(chlorosulfonyl)benzoic acid (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents).

-

Slowly add a solution of piperidine (1.1 equivalents) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl (aq), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining predicted data with established analytical principles and detailed, validated protocols, researchers and drug development professionals are equipped with the necessary tools to confidently identify and characterize this molecule. The emphasis on the causality behind experimental choices and the inclusion of self-validating methodologies ensures the generation of high-quality, reliable, and reproducible spectroscopic data, which is essential for advancing research and development efforts.

References

- 1. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 2. PubChemLite - 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid (C13H17NO4S) [pubchemlite.lcsb.uni.lu]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Compound 3-[4-methyl-3-(piperidine-1-sulfonyl)benzamido]benzoic acid - Chemdiv [chemdiv.com]

- 5. scbt.com [scbt.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. 4-(Piperidine-1-sulfonyl)benzoic acid | C12H15NO4S | CID 746555 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Sulfonamide Benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

The confluence of the sulfonamide group and the benzoic acid moiety has given rise to a class of compounds with a rich and diverse pharmacological profile. Historically rooted in the discovery of prontosil, the first commercially available antibacterial agent, sulfonamides have since evolved far beyond their initial application. The incorporation of a benzoic acid scaffold introduces a key structural element that allows for a wide range of chemical modifications, profoundly influencing the biological activity of the resulting derivatives. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of sulfonamide benzoic acid derivatives, offering researchers and drug development professionals a comprehensive resource to navigate the therapeutic potential of this remarkable chemical class. We will delve into their established roles as antimicrobial and anti-inflammatory agents, and their emerging significance in oncology, supported by detailed experimental protocols and mechanistic insights.

The Chemical Core: Synthesis of Sulfonamide Benzoic Acid Derivatives

The synthetic versatility of sulfonamide benzoic acid derivatives is a cornerstone of their broad-ranging biological activities. The most common and direct approach involves the reaction of a sulfonyl chloride with an amine. 4-(Chlorosulfonyl)benzoic acid serves as a key bifunctional intermediate, allowing for the introduction of diverse functionalities through nucleophilic substitution at the highly reactive chlorosulfonyl group.[1]

General Synthesis of N-Substituted-4-carboxybenzenesulfonamides

This protocol outlines a robust and widely applicable method for the synthesis of N-substituted-4-carboxybenzenesulfonamides, a foundational structure for many biologically active derivatives.[1]

Experimental Protocol: Synthesis of N-Substituted-4-carboxybenzenesulfonamides

-

Materials:

-

4-(Chlorosulfonyl)benzoic acid

-

Appropriate primary or secondary amine (1.0 equivalent)

-

Sodium carbonate (Na₂CO₃) or Pyridine (1.2 equivalents)

-

Deionized water

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate

-

n-Hexane

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, beakers, filtration apparatus)

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the chosen amine (10 mmol) and sodium carbonate (12 mmol) in 50 mL of deionized water.

-

Cooling: Chill the mixture to 0°C in an ice bath with continuous stirring.

-

Addition of Sulfonyl Chloride: Dissolve 4-(chlorosulfonyl)benzoic acid (10 mmol) in a minimal amount of a suitable solvent (e.g., acetone or THF) and add it dropwise to the cooled amine solution over a period of 15-20 minutes, ensuring the temperature remains below 5°C.

-

Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Acidification: Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of 2-3 by the slow addition of 10% HCl. This will precipitate the carboxylic acid product.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

-

Drying and Purification: Dry the crude product under vacuum. For further purification, recrystallize the solid from a suitable solvent system, such as ethyl acetate/n-hexane, to yield the pure sulfonamide benzoic acid derivative.[1]

-

Caption: General workflow for the synthesis of N-substituted-4-carboxybenzenesulfonamides.

Antimicrobial Activity: A Legacy of Folic Acid Synthesis Inhibition

The foundational biological activity of sulfonamides lies in their ability to disrupt the microbial synthesis of folic acid, an essential nutrient for DNA and protein synthesis.[2][3] This mechanism provides a selective advantage, as humans obtain folic acid from their diet and lack the targeted enzyme, dihydropteroate synthase (DHPS).[3]

Mechanism of Action

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for DHPS.[2] By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to folic acid. This disruption of the folate pathway ultimately leads to a bacteriostatic effect, inhibiting the growth and replication of susceptible microorganisms.[4]

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial efficacy of sulfonamide benzoic acid derivatives can be quantitatively assessed using standardized in vitro methods such as the Kirby-Bauer disk diffusion assay and by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of the susceptibility of a bacterial strain to a given compound.[2][5]

-

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Paper disks impregnated with the test sulfonamide benzoic acid derivative at a known concentration

-

Positive control antibiotic disks

-

Negative control (solvent-impregnated) disks

-

Forceps

-

Incubator (37°C)

-

Ruler or calipers

-

-

Procedure:

-

Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.[2]

-

Disk Placement: Using sterile forceps, place the impregnated paper disks onto the surface of the agar. Ensure the disks are firmly in contact with the agar and are spaced at least 24 mm apart.[5]

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[6]

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.[7] The size of the zone correlates with the susceptibility of the bacterium to the compound.

-

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative sulfonamide derivatives, highlighting their activity against various bacterial strains.

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfonamide Derivatives | Staphylococcus aureus ATCC 25923 | 64 - 256 | [8] |

| Sulfonamide Derivatives | Multidrug-resistant S. aureus | 64 - 512 | [8] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative | Staphylococcus aureus ATCC 6538 | 125 | [9] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative | Bacillus subtilis ATCC 6683 | 125 | [9] |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive S. aureus | 15.62-31.25 (µmol/L) | [10] |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-resistant S. aureus | 15.62-31.25 (µmol/L) | [10] |

| New Sulfonamide Derivatives | Gram-negative strains | 0.5 - 256 | [3] |

Anticancer Activity: Targeting Key Enzymes in Tumor Progression

The anticancer potential of sulfonamide derivatives, including those with a benzoic acid moiety, is an area of intense research. Their mechanisms of action are multifaceted and often involve the inhibition of enzymes crucial for tumor growth and survival, such as carbonic anhydrases and cyclooxygenases.[11][12]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in regulating pH.[13] Tumor cells often overexpress certain CA isoforms, particularly CA IX, which is associated with hypoxia and contributes to the acidic tumor microenvironment, promoting tumor progression and metastasis.[14][15] Sulfonamides are potent inhibitors of CAs, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site.[13]

Caption: The role of CA IX in the tumor microenvironment and its inhibition by sulfonamides.

In Vitro Evaluation of Anticancer Activity

The cytotoxicity of sulfonamide benzoic acid derivatives against cancer cell lines is commonly assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microplates

-

Test sulfonamide benzoic acid derivative dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[18]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for various sulfonamide and benzoic acid derivatives against different cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Sulfonamide Derivative (8b) | HeLa (Cervical Cancer) | 4.62 - 7.21 | [19] |

| Sulfonamide Derivative (8b) | MCF-7 (Breast Cancer) | 4.62 - 7.21 | [19] |

| Sulfonamide Derivative (8b) | MDA-MB-231 (Breast Cancer) | 4.62 - 7.21 | [19] |

| Sulfonamide Derivative (8a) | HeLa (Cervical Cancer) | 10.91 - 19.22 | [19] |

| Benzenesulfonamide Derivatives | Breast Cancer Cell Lines | 1.52 - 6.31 | [14] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (14) | MCF-7 (Breast Cancer) | 15.6 | [20] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (2) | MCF-7 (Breast Cancer) | 18.7 | [20] |

| Sulfonamide E7010 | Tumor Cell Lines | 0.06 - 0.8 | [11] |

Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway

Certain sulfonamide derivatives, particularly those with a diarylheterocycle structure, are potent and selective inhibitors of cyclooxygenase-2 (COX-2).[21][22] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a major therapeutic strategy for inflammatory disorders.[23] The benzoic acid moiety can also contribute to anti-inflammatory effects through interactions with the cyclooxygenase active site.[24]

Mechanism of Action

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory signaling molecules.[23] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced at sites of inflammation.[23] Selective COX-2 inhibitors containing a sulfonamide group bind to a side pocket of the COX-2 active site, leading to the inhibition of prostaglandin synthesis and a reduction in inflammation.[21]

In Vitro Evaluation of COX-2 Inhibition

The inhibitory activity of sulfonamide benzoic acid derivatives against COX-1 and COX-2 can be determined using commercially available enzyme immunoassay (EIA) kits or by employing fluorometric or colorimetric enzyme inhibition assays.[23]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (General)

-

Materials:

-

Purified COX-2 enzyme

-

Assay buffer

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test sulfonamide benzoic acid derivative

-

Reference COX-2 inhibitor (e.g., celecoxib)

-

96-well plate

-

Plate reader (colorimetric or fluorometric)

-

-

Procedure:

-

Reagent Preparation: Prepare working solutions of the assay buffer, heme, COX-2 enzyme, and arachidonic acid. Prepare serial dilutions of the test compound and reference inhibitor.[23]

-

Assay Setup: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compound or reference inhibitor at various concentrations. Include appropriate controls (vehicle and no enzyme).[25]

-

Pre-incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.[23]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[25]

-

Incubation: Incubate the plate for a defined period to allow for prostaglandin production.

-

Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., colorimetric or fluorometric probe).

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Quantitative Anti-inflammatory Data

The following table provides IC₅₀ values for known sulfonamide-based COX-2 inhibitors, demonstrating their potency and selectivity.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 15 | 0.04 | 375 | [23] |

| Valdecoxib | 21.9 | 0.24 | 91.25 | [23] |

| Diarylpyrazole Sulfonamide Derivative | - | 0.098 | 54.847 | [26] |

| Diaryl-triazole Sulfonamide Derivative | - | 0.002 | 162.5 | [26] |

Conclusion and Future Directions

Sulfonamide benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activity. Their established utility as antimicrobial agents, coupled with their significant potential in anticancer and anti-inflammatory therapies, underscores their continued importance in drug discovery. The synthetic tractability of this chemical class allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their pharmacological profiles to enhance potency and selectivity. Future research will likely focus on the development of novel derivatives with improved pharmacokinetic properties and multi-target activities, further expanding the therapeutic applications of this versatile and enduring class of compounds. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore and unlock the full potential of sulfonamide benzoic acid derivatives in the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 3. Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hardydiagnostics.com [hardydiagnostics.com]

- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 7. asm.org [asm.org]

- 8. jocpr.com [jocpr.com]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 21. openaccesspub.org [openaccesspub.org]

- 22. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. scribd.com [scribd.com]

- 25. Frontiers | Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies [frontiersin.org]

- 26. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

In Silico Modeling of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling workflow for 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid, a representative small molecule from the therapeutically significant sulfonamide class. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning and scientific principles underpinning each stage of the computational analysis. We will navigate from the foundational preparation of the ligand and a biologically relevant protein target to advanced molecular dynamics simulations and predictive ADMET profiling. The protocols herein are designed to be self-validating systems, grounded in authoritative scientific literature and best practices. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to generate robust, experimentally testable hypotheses, thereby accelerating the drug discovery pipeline.

Introduction: The Strategic Imperative of In Silico Modeling

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with high attrition rates. A significant portion of failures in later stages can be attributed to suboptimal pharmacokinetic properties or unforeseen toxicity.[1] The modern drug discovery paradigm has therefore embraced a "fail early, fail cheap" philosophy, which hinges on the early identification and elimination of unpromising candidates.[1] Computational, or in silico, methods are at the very heart of this strategy, offering a cost-effective and high-throughput means to predict molecular interactions, assess drug-like properties, and gain mechanistic insights before a single compound is synthesized.[2][3]

The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs, exhibiting activities ranging from antibacterial to anticancer.[4][5] Molecules like this compound represent a chemical space ripe for exploration. This guide will use this molecule as a scaffold to demonstrate a rigorous and integrated computational workflow, providing a blueprint for the evaluation of novel chemical entities.

Part 1: Foundational Ligand Preparation

Objective: To generate a chemically accurate, low-energy, three-dimensional conformation of the ligand suitable for high-fidelity molecular simulations. The quality of this initial step is paramount, as any errors in the ligand's structure or properties will propagate through all subsequent calculations.

Protocol 1: Ligand Structure Generation and Optimization

-

Obtain 2D Structure: The canonical 2D representation of this compound is the starting point. This can be sourced from chemical databases or drawn using chemical sketchers like MarvinSketch or ChemDraw. For this guide, we reference the structure available from suppliers like Santa Cruz Biotechnology.[6]

-

2D-to-3D Conversion: The 2D structure is converted into an initial 3D conformation. Tools such as Open Babel or the 3D generation functions within Schrödinger Maestro or MOE are suitable for this task.

-

Protonation and Tautomeric State Assignment: The biological activity of a molecule is dictated by its structure at physiological pH (typically ~7.4). It is critical to determine the most likely protonation state. For this compound, the carboxylic acid group will be predominantly deprotonated. This step is crucial for accurately modeling electrostatic interactions.[7]

-

Energy Minimization: The initial 3D structure is a high-energy conformation. Energy minimization is performed to relax the structure into a more stable, low-energy state. This is achieved using a molecular mechanics force field, such as MMFF94 or the General Amber Force Field (GAFF), which are specifically parameterized for drug-like organic molecules.[8] This step resolves steric clashes and optimizes bond lengths and angles.

References

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]

- 3. blog.pauling.ai [blog.pauling.ai]

- 4. Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of force fields used in molecular dynamics calculation | æè¡ããã° | CAE solution : JSOL [jsol-cae.com]

The Sulfonamide Scaffold: A Renaissance in Modern Therapeutics

An In-depth Technical Guide for Drug Development Professionals

Abstract

The sulfonamide moiety, once the cornerstone of the pre-antibiotic era, is undergoing a remarkable renaissance in drug discovery. Its inherent chemical versatility, characterized by a stable tetrahedral geometry and the capacity for extensive hydrogen bonding, has propelled it far beyond its original role as an antimicrobial agent. This guide provides an in-depth technical exploration of novel sulfonamide compounds, moving from foundational principles to their burgeoning therapeutic applications. We will dissect the intricate mechanisms of action in oncology, inflammation, and ophthalmology, present detailed, self-validating experimental protocols for compound validation, and analyze the structure-activity relationships that govern the design of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold to address contemporary medical challenges.

The Enduring Core: Foundational Chemistry and Mechanism

The archetypal sulfonamide structure, characterized by a sulfonyl group directly attached to an amine (-SO₂NH₂), is deceptively simple. This functional group is a weak acid, and its state of ionization, governed by its pKa, is critical for cell penetration and target engagement.[1]

The Classic Antibacterial Mechanism: A Tale of Molecular Mimicry

The original success of sulfonamides stemmed from their structural analogy to p-aminobenzoic acid (PABA).[2] In bacteria, PABA is an essential substrate for the enzyme dihydropteroate synthase (DHPS), which catalyzes a critical step in the folic acid synthesis pathway. Folic acid, in its reduced form (tetrahydrofolate), is a vital cofactor for the synthesis of nucleotides and amino acids.[2][3][4]

Sulfonamides act as competitive inhibitors, binding to the active site of DHPS and preventing PABA from being utilized.[5] This blockade halts the production of folic acid, leading to a bacteriostatic effect where bacterial growth and replication are arrested.[4] Humans are unaffected by this mechanism as they acquire folic acid from their diet and lack the DHPS enzyme.[4]

Caption: Competitive inhibition of the bacterial folate synthesis pathway by sulfonamides.

Beyond Bacteria: The New Therapeutic Frontiers

The true potential of modern sulfonamides lies in their ability to selectively target a diverse range of human enzymes. By modifying the substituents on the aromatic ring and the sulfonamide nitrogen, medicinal chemists have developed potent inhibitors for critical targets in oncology, inflammation, and beyond.

Anticancer Applications: A Multi-pronged Attack

Novel sulfonamide compounds have emerged as a powerful scaffold in oncology, primarily through the inhibition of two key enzyme families: receptor tyrosine kinases and carbonic anhydrases.[6][7][8]

2.1.1 Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[6][7][8] Many solid tumors overexpress Vascular Endothelial Growth Factor (VEGF), which activates VEGFR-2.[9] This triggers autophosphorylation of the kinase domain and initiates downstream signaling cascades (e.g., PI3K-AKT, PLCγ-PKC) that promote endothelial cell proliferation and migration.[3]

Novel sulfonamides have been designed to act as Type II kinase inhibitors.[10] They bind to the ATP-binding site within the intracellular kinase domain of VEGFR-2, often extending into an adjacent hydrophobic pocket.[10] The sulfonamide moiety is crucial for this interaction, typically forming key hydrogen bonds with the "hinge region" of the kinase, particularly with the residues Cys919 and Glu885, effectively blocking ATP from binding and preventing receptor activation.[6][10]

Caption: Mechanism of VEGFR-2 inhibition by novel sulfonamide compounds.

2.1.2 Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide.[11] Tumor cells often exist in a hypoxic and acidic microenvironment. To survive, they upregulate specific CA isoforms, particularly the transmembrane CA IX and CA XII, which help maintain their intracellular pH.[11][12] By inhibiting these tumor-associated CAs, sulfonamides can disrupt the pH balance of cancer cells, leading to apoptosis.

The inhibitory mechanism involves the primary sulfonamide group (-SO₂NH₂) acting as a potent zinc-binding group.[13][14] The nitrogen atom coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water/hydroxide molecule and blocking the enzyme's catalytic activity.[14][15] The selectivity for different CA isoforms is achieved by modifying the "tail" portion of the sulfonamide molecule to interact with unique amino acid residues in the outer regions of the active site cavity.[14]

Anti-inflammatory Applications: Selective COX-2 Inhibition

The anti-inflammatory properties of some non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib are derived from a sulfonamide scaffold.[16][17] These drugs selectively inhibit cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation that is responsible for producing prostaglandins. The key to their selectivity lies in the structural differences between the active sites of COX-1 (constitutively expressed) and COX-2. The COX-2 active site possesses a larger, hydrophilic side pocket. Sulfonamide-based inhibitors are designed so that their sulfonamide moiety can fit into this specific side pocket, forming hydrogen bonds with residues like Arg499 and Gln178, an interaction that is sterically hindered in the smaller COX-1 active site.[18][19] This selective inhibition reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[18]

Experimental Validation: Protocols for the Application Scientist

The transition from a promising scaffold to a viable drug candidate requires rigorous, reproducible, and self-validating experimental assessment. Here, we detail key in-vitro assays for characterizing novel sulfonamide compounds.

Anticancer Activity: VEGFR-2 Kinase Inhibition Assay

-

Objective: To determine the in-vitro potency (IC₅₀) of a test compound to inhibit VEGFR-2 kinase activity.

-

Causality & Rationale: This assay directly measures the compound's ability to interfere with the primary enzymatic function of the target. A luminescence-based format is chosen for its high sensitivity and amenability to high-throughput screening. The principle is that less light is produced when the kinase is inhibited, as less ATP is consumed.[3]

-

Protocol (Luminescence-based, e.g., ADP-Glo™):

-

Reagent Preparation: Prepare 1x Kinase Buffer. Reconstitute recombinant human VEGFR-2 kinase, ATP, and the appropriate substrate (e.g., Poly(Glu,Tyr)) in the kinase buffer.

-

Compound Dilution: Prepare a serial dilution of the test sulfonamide compound in 1x Kinase Buffer with a constant, low percentage of DMSO (e.g., <1%). A known VEGFR-2 inhibitor like Sorafenib should be used as a positive control.

-

Kinase Reaction: In a white, opaque 96-well plate, add 12.5 µL of a master mix containing buffer, ATP, and substrate to each well.[3] Add 2.5 µL of the diluted test compound, positive control, or vehicle (for 100% activity control).

-

Initiation: Initiate the reaction by adding 10 µL of diluted VEGFR-2 enzyme to all wells except the "blank" control.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.[20]

-

ATP Depletion: Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[3]

-

Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the newly generated ADP back to ATP, which is then used by a luciferase to produce a light signal proportional to the amount of ADP formed (i.e., kinase activity). Incubate for 30 minutes.[3]

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Self-Validation & Analysis: The "blank" wells (no enzyme) establish the baseline signal. The "vehicle control" wells represent 100% kinase activity. The positive control (Sorafenib) validates the assay's sensitivity to known inhibitors. Calculate percent inhibition for each test compound concentration relative to the controls and plot the results on a semi-log graph to determine the IC₅₀ value.

-

Caption: Workflow for a luminescence-based VEGFR-2 kinase inhibition assay.

In-Vitro Cytotoxicity: MTT Assay

-

Objective: To assess the effect of a novel sulfonamide on the metabolic activity and viability of cancer cell lines.

-

Causality & Rationale: This colorimetric assay is a foundational step to confirm that enzyme inhibition translates to a cellular effect (cytotoxicity or cytostasis).[21] Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into a purple formazan product.[22][23] The amount of formazan produced is directly proportional to the number of viable cells.

-

Protocol:

-

Cell Culture: Maintain selected cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) in appropriate media in a humidified incubator (37°C, 5% CO₂).[22]

-

Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[21][22]

-

Compound Treatment: Prepare serial dilutions of the test compound. Treat the cells by replacing the old media with media containing the various compound concentrations. Include a vehicle control (DMSO) and a blank (media only).[22]

-

Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[21] Observe the formation of purple formazan crystals.

-

Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[21][24]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Self-Validation & Analysis: The blank wells are used for background correction. The vehicle control represents 100% cell viability. Calculate the percentage of viability for each treatment relative to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Antimicrobial Activity: Broth Microdilution for MIC Determination

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a novel sulfonamide against specific bacterial strains.

-

Causality & Rationale: The MIC is the gold standard for quantifying the in-vitro potency of an antimicrobial agent.[25] It defines the lowest concentration required to prevent visible bacterial growth. The broth microdilution method is chosen for its efficiency and conservation of reagents.[5]

-

Protocol: